(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Description
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities
Properties
Molecular Formula |
C11H9F3N2OS |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
3-methyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c1-16-9(17)6-18-10(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
UOEGMKVMBNUAAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-1,3-thiazolidin-4-one under specific conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the imine bond . The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Iminothiazolidine derivatives: These compounds share a similar thiazolidine core but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Thiazoles are structurally related but have different electronic properties and reactivity.
Uniqueness
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
